(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13)/t5-/m0/s1 |
InChI Key |
POWTYSZZVAHVKA-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 6-chloropyridine derivatives and amino acid precursors. The choice of starting materials is critical to ensure the correct substitution pattern and stereochemistry.
Formation of Intermediate: The amino group is introduced to the 6-chloropyridine ring via nucleophilic substitution reactions. This step often involves displacement of a leaving group on the pyridine ring by an amino-containing moiety, forming an intermediate compound with the desired substitution.
Coupling Reaction: The intermediate is then coupled with a propanoic acid derivative to form the β-amino acid structure. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation under mild conditions, preserving stereochemical integrity.
Chiral Control: The (3S)-configuration is maintained or induced through chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis. Alternatively, racemic mixtures may be resolved via chiral chromatography or enzymatic resolution to isolate the (3S)-enantiomer.
Purification: Final purification is achieved through recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC), ensuring high purity and enantiomeric excess.
Industrial Production Methods
Scale-Up Strategies: Industrial synthesis focuses on optimizing reaction conditions for large-scale production, maximizing yield and purity while minimizing costs and environmental impact.
Continuous Flow Reactors: The use of continuous flow chemistry allows for precise control over reaction parameters, improving reproducibility and safety, especially for hazardous intermediates.
Automated Synthesis Platforms: Automation enhances throughput and consistency, enabling rapid production of high-quality material.
Purification: Industrial purification often employs scalable chromatography or crystallization processes adapted for bulk quantities.
| Step | Method/Condition | Purpose/Outcome | Notes |
|---|---|---|---|
| Starting Materials | 6-chloropyridine derivatives + amino acid precursors | Provide core molecular framework | Commercially available or synthesized |
| Intermediate Formation | Nucleophilic substitution | Introduce amino group onto pyridine ring | Requires controlled temperature and solvent |
| Coupling Reaction | EDCI/HOBt-mediated coupling | Form β-amino acid linkage | Mild conditions to preserve stereochemistry |
| Chiral Control | Chiral catalysts/auxiliaries or resolution | Obtain (3S)-enantiomer | Enantiomeric purity critical |
| Purification | Recrystallization, HPLC | Isolate pure compound | Ensures high purity and enantiomeric excess |
| Industrial Scale-Up | Continuous flow reactors, automation | Enhance yield, reproducibility, safety | Cost-effective and scalable |
The nucleophilic substitution step is sensitive to reaction conditions such as solvent polarity, temperature, and the nature of the nucleophile, which influence yield and regioselectivity.
Coupling reactions benefit from the use of coupling agents like EDCI and HOBt, which minimize racemization and side reactions, crucial for maintaining the (3S)-configuration.
Industrial synthesis emphasizes green chemistry principles, including solvent recycling and minimizing hazardous reagents, to comply with environmental regulations.
Continuous flow synthesis has demonstrated improved control over reaction kinetics and heat management, reducing by-product formation and enhancing product consistency.
Enantiomeric purity is often confirmed by chiral HPLC or NMR techniques, ensuring the biological activity of the compound is retained.
The preparation of (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid involves a multi-step synthetic process starting from 6-chloropyridine derivatives and amino acid precursors. Key steps include nucleophilic substitution to introduce the amino group, coupling reactions to form the β-amino acid framework, and rigorous purification to obtain the (3S)-enantiomer with high purity. Industrial methods leverage continuous flow reactors and automation to scale production efficiently. The synthesis is well-established with optimization focused on yield, stereochemical integrity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative that is drawing interest for its potential biological activities, especially in medicinal chemistry and neuropharmacology.
Scientific Research Applications
This compound 2HCl has applications in scientific research:
- Medicinal Chemistry It serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
- Organic Synthesis It serves as an intermediate in the synthesis of complex organic molecules.
- Biological Studies Due to its structural similarity to natural amino acids, it is used in studies involving enzyme inhibition and receptor binding.
- Industrial Applications It is used in the development of specialty chemicals and agrochemicals.
This compound is believed to interact with various neurotransmitter systems and has been studied for its potential modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory functions. Preliminary studies also suggest that it might exhibit anti-inflammatory properties, although detailed mechanisms are yet to be fully elucidated.
Similar Compounds
- (R)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl: The enantiomer of the compound with different biological activity.
- 3-Amino-3-(6-bromopyridin-2-yl)propanoic acid: A similar compound with a bromine atom instead of chlorine.
- 3-Amino-3-(2-pyridyl)propanoic acid: A compound with a pyridine ring but without halogen substitution.
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl is unique due to its specific chiral configuration and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Research Findings
Research has indicated several biological activities associated with this compound:
- Studies have shown that this compound can influence synaptic transmission and plasticity, making it a candidate for therapeutic applications in neurodegenerative diseases.
- In a series of assays, derivatives were tested against Gram-positive and Gram-negative bacteria, exhibiting notable inhibition zones, indicating its potential as an antimicrobial agent.
Case Studies
- Neuropharmacology Study : A study investigated the effects of this compound on NMDA receptor-mediated synaptic transmission in rodent models. Results indicated significant modulation of synaptic currents, suggesting therapeutic potential in cognitive disorders.
- Antimicrobial Efficacy : In a series of assays, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving glutamate receptors, due to its structural similarity to glutamate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (3S)-3-Amino-3-(4-chlorophenyl)propanoic Acid
- Molecular Formula: C₉H₁₀ClNO₂
- Molecular Weight : 199.63 g/mol
- Key Differences :
Compound B : (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
Stereochemical and Backbone Modifications
Compound C : (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid
- Molecular Formula: Not explicitly provided (similar backbone).
- Boc-protected amino group alters reactivity and solubility compared to the free amine in the target compound .
Compound D : (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic Acid
Research Implications and Limitations
- Electronic Effects : The 6-chloropyridine group in the target compound may enhance π-π stacking and halogen bonding compared to phenyl or indole analogs, influencing receptor binding .
- Stereochemical Sensitivity : The (3S)-configuration is distinct from (R)-isomers (e.g., Compound B), which could lead to divergent biological activities .
- Data Gaps: No direct comparative studies on bioactivity or pharmacokinetics were found in the provided evidence. Further experimental validation is required.
Biological Activity
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Amino Group : Located at the third carbon of the propanoic acid backbone.
- Chloropyridine Ring : A 6-chloro substitution on the pyridine ring enhances its interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 188.63 g/mol.
This compound is believed to interact with various neurotransmitter systems. Specifically, it has been studied for its potential modulation of:
- N-methyl-D-aspartate (NMDA) Receptors : These receptors are crucial for synaptic plasticity, learning, and memory functions. The compound may enhance or inhibit receptor activity, impacting cognitive processes and neuroprotection.
- Anti-inflammatory Pathways : Preliminary studies suggest that it might exhibit anti-inflammatory properties, although detailed mechanisms are yet to be fully elucidated.
Biological Activity and Research Findings
Research has indicated several biological activities associated with this compound:
-
Neuropharmacological Effects :
- Studies have shown that this compound can influence synaptic transmission and plasticity, making it a candidate for therapeutic applications in neurodegenerative diseases.
- Antimicrobial Properties :
- Antitumor Activity :
Summary of Biological Activities
Case Studies
-
Neuropharmacology Study :
- A study investigated the effects of this compound on NMDA receptor-mediated synaptic transmission in rodent models. Results indicated significant modulation of synaptic currents, suggesting therapeutic potential in cognitive disorders.
-
Antimicrobial Efficacy :
- In a series of assays, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
